molecular formula C17H17F3N2O3 B5416839 4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone

4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone

Cat. No. B5416839
M. Wt: 354.32 g/mol
InChI Key: CLVZZBMIXCTKLR-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidinone derivative with a trifluoromethyl group attached to the 6-position of the pyrimidinone ring. The 4-position of the pyrimidinone ring is substituted with a vinyl group that is further substituted with a methoxy-propoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a trifluoromethyl group, and a methoxy-propoxyphenyl group attached to a vinyl group .


Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, the vinyl group could participate in addition reactions, and the pyrimidinone ring might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the trifluoromethyl group might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

properties

IUPAC Name

4-[(E)-2-(3-methoxy-4-propoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-3-8-25-13-7-5-11(9-14(13)24-2)4-6-12-10-15(17(18,19)20)22-16(23)21-12/h4-7,9-10H,3,8H2,1-2H3,(H,21,22,23)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVZZBMIXCTKLR-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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